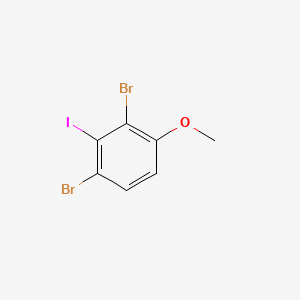

1,3-Dibromo-2-iodo-4-methoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-2-iodo-4-methoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2IO/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWZQLOBHJFCUKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)I)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2IO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.83 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 1,3 Dibromo 2 Iodo 4 Methoxybenzene

Strategic Approaches for the Synthesis of 1,3-Dibromo-2-iodo-4-methoxybenzene

The construction of this compound involves carefully orchestrated halogenation steps, often requiring multi-step sequences to ensure the correct placement of the bromine and iodine atoms.

Regioselective Halogenation Pathways to Differentiated Halogenated Anisoles

The synthesis of polyhalogenated anisoles with specific substitution patterns is a significant challenge due to the similar reactivity of multiple positions on the aromatic ring. nih.gov The methoxy (B1213986) group in anisole (B1667542) is an ortho-, para-directing group, which activates these positions for electrophilic substitution. Direct halogenation of anisole often leads to a mixture of products, making the isolation of a single, pure isomer difficult. organic-chemistry.org

To achieve regioselectivity, chemists often employ strategies that leverage directing groups or control reaction conditions. For instance, palladium-catalyzed halogenation using N-halosuccinimides can provide products that are complementary to those from traditional electrophilic aromatic substitution. organic-chemistry.org Another approach involves the use of blocking groups. For example, the para position of anisole can be temporarily blocked with a sulfonyl group (SO₃H) to direct incoming electrophiles to the ortho positions. This blocking group can later be removed, allowing for further functionalization at the para position. chegg.com

Multi-Step Synthetic Sequences Employing Anisole Derivatives as Starting Materials

Due to the challenges of direct and selective polyhalogenation, multi-step synthetic sequences are often necessary to prepare compounds like this compound. libretexts.orgyoutube.com These sequences typically involve a series of protection, halogenation, and deprotection steps to build the desired substitution pattern.

A plausible synthetic route could start with the bromination of 4-iodoanisole. The starting material, 4-iodoanisole, can be synthesized from anisole. The subsequent bromination would likely be directed by the methoxy group to the ortho positions relative to it, which are the 2- and 6-positions. However, steric hindrance from the large iodine atom at the 4-position would likely favor bromination at the 2-position. A second bromination would then occur at the other ortho-position, yielding 2,6-dibromo-4-iodoanisole. The final step would involve the selective introduction of the second iodine atom.

Another potential route could begin with a dibrominated anisole derivative. For example, starting with 2,4-dibromoanisole, a subsequent iodination step would be required. The position of iodination would be influenced by the directing effects of both the methoxy group and the existing bromine atoms.

A documented synthesis of a related compound, 4-Bromo-1-iodo-2-methoxybenzene, starts from 4-Bromo-2-methoxyaniline. This amine is first diazotized with sodium nitrite (B80452) in the presence of sulfuric acid, followed by a Sandmeyer-type reaction with potassium iodide to introduce the iodine atom. This highlights the use of amino groups as precursors to introduce halogens at specific positions.

Role of Halogen-Metal Exchange Reactions in Synthetic Intermediates

Halogen-metal exchange is a powerful tool in organic synthesis for creating organometallic reagents that can then be reacted with various electrophiles, including iodine. wikipedia.orgyoutube.com This reaction is particularly useful for introducing iodine into a molecule that already contains other halogens, as the exchange rate is typically fastest for iodine, followed by bromine, and then chlorine. wikipedia.org

In the context of synthesizing this compound, a dibromo-methoxybenzene intermediate could be subjected to a halogen-metal exchange reaction. For example, treating a dibromoanisole with an organolithium reagent like n-butyllithium or t-butyllithium at low temperatures would selectively replace one of the bromine atoms with lithium. wikipedia.org The resulting aryllithium species can then be quenched with an iodine source, such as molecular iodine (I₂), to introduce the iodine atom. The regioselectivity of the lithium-halogen exchange can be influenced by the substitution pattern of the starting material and the reaction conditions. researchgate.net For instance, in polyhalogenated arenes, the exchange often occurs at the halogen atom that is most sterically accessible or at a position activated by an adjacent functional group. manac-inc.co.jp

Utilization of Hypervalent Iodine(III) Reagents in Selective Halogenation

Hypervalent iodine(III) reagents have emerged as mild and highly selective reagents for various organic transformations, including halogenations. umn.eduarkat-usa.orgumich.eduacs.orgnih.gov These reagents offer an environmentally friendly alternative to many traditional metal-based reagents. arkat-usa.orgnih.gov

For the synthesis of this compound, a hypervalent iodine(III) reagent could be employed for the selective introduction of the iodine atom. Reagents like (diacetoxyiodo)benzene (B116549) (DIB) or [bis(trifluoroacetoxy)iodo]benzene (B57053) (BTI or PIFA) can be used in the presence of an iodine source to iodinate aromatic rings. umich.edu These reactions often proceed under mild conditions and can exhibit high regioselectivity, which is crucial for the synthesis of complex polyhalogenated molecules. umn.eduarkat-usa.org The reactivity and selectivity of these reagents can be tuned by the ligands on the iodine center. nih.gov

Optimization of Reaction Conditions and Yield for Polyhalogenated Aromatics

The synthesis of polyhalogenated aromatic compounds often requires careful optimization of reaction conditions to maximize the yield of the desired product and minimize the formation of side products. researchgate.netresearchgate.netrsc.orgnih.govrsc.org Key parameters that are typically optimized include the choice of solvent, temperature, reaction time, and the stoichiometry of the reagents.

For halogenation reactions, the choice of the halogenating agent and catalyst is critical. In palladium-catalyzed halogenations, the nature of the ligand can significantly influence the regioselectivity and efficiency of the reaction. nih.gov For reactions involving hypervalent iodine reagents, the specific reagent and the presence of additives can affect the outcome. nih.gov

The following table summarizes some general strategies for optimizing the synthesis of polyhalogenated aromatics:

| Parameter | Optimization Strategy | Rationale |

| Solvent | Varying polarity and coordinating ability | Can influence the solubility of reagents and intermediates, and can affect the reactivity of catalytic species. |

| Temperature | Screening a range of temperatures | Can affect reaction rates and the selectivity between different reaction pathways. |

| Reaction Time | Monitoring the reaction progress over time | Ensures complete conversion of the starting material while minimizing the formation of degradation products. |

| Reagents | Comparing different halogenating agents and catalysts | Different reagents can offer different levels of reactivity and selectivity. |

| Stoichiometry | Adjusting the ratio of reactants | Can control the extent of halogenation and prevent over-reaction. |

Challenges and Control Strategies in Achieving Selective Polyhalogenation

The selective synthesis of polyhalogenated aromatic compounds is fraught with challenges, primarily due to the difficulty in controlling the regioselectivity of the halogenation steps. nih.govnih.govacs.orgbohrium.comresearchgate.net

One of the main challenges is that the introduction of one halogen atom can influence the reactivity of the aromatic ring towards subsequent halogenations. The electronic and steric effects of the existing halogens can either activate or deactivate the remaining positions, and can direct incoming electrophiles to specific sites. nih.gov This can lead to the formation of a mixture of isomers, which can be difficult to separate.

Another challenge is the potential for over-halogenation, where more halogen atoms are introduced than desired. This is particularly problematic when using highly reactive halogenating agents.

To overcome these challenges, several control strategies have been developed:

Use of Directing Groups: As mentioned earlier, functional groups that can direct incoming electrophiles to specific positions are a powerful tool for controlling regioselectivity. nih.gov

Sequential Halogenation: Introducing the halogen atoms in a stepwise manner, often with purification of the intermediates at each step, allows for greater control over the final substitution pattern. libretexts.org

Catalyst Control: In metal-catalyzed halogenations, the choice of the metal and the ligands can have a profound impact on the regioselectivity of the reaction. organic-chemistry.org

Fine-tuning of Reaction Conditions: Careful control of temperature, solvent, and reagent stoichiometry can help to favor the formation of the desired product. researchgate.net

Use of Milder Reagents: Employing less reactive halogenating agents can help to prevent over-halogenation and improve selectivity. semanticscholar.org

Chemical Reactivity and Mechanistic Investigations of 1,3 Dibromo 2 Iodo 4 Methoxybenzene

Electrophilic Aromatic Substitution Reactions and Regioselectivity

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) derivatives. The regiochemical outcome of such reactions on 1,3-dibromo-2-iodo-4-methoxybenzene would be dictated by the directing effects of the four substituents.

Methoxy (B1213986) Group (-OCH₃): The methoxy group is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance.

Halogens (-Br, -I): Bromine and iodine are deactivating groups due to their inductive electron-withdrawing effect. However, they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance.

In this compound, the available positions for substitution are C5 and C6.

Position C5: This position is ortho to the methoxy group and one bromine atom, and meta to the iodo and the second bromine atom.

Position C6: This position is ortho to a bromine atom and meta to the iodo and methoxy groups.

The strong activating and directing effect of the methoxy group would most significantly influence the regioselectivity. Therefore, substitution is most likely to be directed to the position ortho to the methoxy group, which is position C5. However, the steric hindrance from the adjacent large iodine atom at C2 and the bromine atom at C3 would be substantial. The position C5 is flanked by the methoxy group and a hydrogen, making it sterically more accessible than if it were between two large groups. Despite the deactivating nature of halogens, the cumulative electronic and steric environment strongly suggests that any electrophilic substitution would preferentially occur at the C5 position, driven by the dominant methoxy group.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (like nitro groups) to activate the aromatic ring towards attack by a nucleophile. rsc.org The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org

The benzene ring of this compound is substituted with three halogens, which are weakly deactivating, and one electron-donating methoxy group. The absence of strong electron-withdrawing groups makes the ring electron-rich and thus not highly susceptible to classical SNAr reactions. rsc.orgwikipedia.org Reactions of this type on this substrate would likely require harsh conditions, such as high temperatures and very strong nucleophiles. wikipedia.org In such forced reactions, the leaving group tendency would typically follow the order I > Br > Cl > F, suggesting that the iodide at the C2 position would be the most likely to be displaced.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For polyhalogenated aromatic compounds, the selectivity of these reactions is governed by the relative reactivity of the carbon-halogen bonds. Generally, the reactivity order for aryl halides in common palladium-catalyzed coupling reactions is C-I > C-OTf > C-Br >> C-Cl. This differential reactivity allows for selective, sequential functionalization of polyhalogenated substrates.

The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide using a palladium catalyst, is a cornerstone of modern organic synthesis. nsf.gov In the case of this compound, the significant difference in reactivity between the C-I and C-Br bonds would allow for highly selective coupling.

By carefully controlling the reaction conditions (e.g., catalyst, temperature, and reaction time), it is possible to selectively couple a boronic acid at the C2 position, leaving the two C-Br bonds intact for subsequent transformations. This is because the oxidative addition of the palladium(0) catalyst to the C-I bond is much faster than its addition to the C-Br bonds. Achieving a second coupling at one of the bromine positions would require more forcing conditions.

Table 1: General Reactivity Trend of Aryl Halides in Suzuki-Miyaura Coupling

| Aryl Halide (Ar-X) | Relative Reactivity |

| Ar-I | Highest |

| Ar-Br | Intermediate |

| Ar-Cl | Lowest |

| Ar-OTf | High (comparable to Ar-I/Ar-Br) |

This table illustrates the general reactivity order, which forms the basis for predicting site selectivity in polyhalogenated compounds.

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org Similar to the Suzuki-Miyaura coupling, the site selectivity in the Sonogashira reaction is dictated by the relative reactivity of the carbon-halogen bonds.

For this compound, the reaction with a terminal alkyne would be highly selective at the C2 position due to the greater reactivity of the C-I bond compared to the C-Br bonds. wikipedia.org This allows for the synthesis of 2-alkynyl-1,3-dibromo-4-methoxybenzene derivatives. Performing the reaction at room temperature often enhances this selectivity, as the higher energy barrier for the oxidative addition to the C-Br bond is not overcome. wikipedia.org A subsequent coupling at a C-Br position would necessitate harsher reaction conditions.

The Ullmann reaction and its variations are copper-catalyzed cross-coupling reactions used to form carbon-carbon (synthesis of biaryls) or carbon-heteroatom bonds (e.g., aryl ethers, aryl amines). organic-chemistry.orgpearson.com Traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper. organic-chemistry.org

In the context of this compound, an Ullmann-type reaction, such as coupling with an alcohol or an amine, would also be expected to show selectivity for the C-I bond over the C-Br bonds. Aryl iodides are generally more reactive than aryl bromides in these copper-catalyzed processes. organic-chemistry.orgresearchgate.net However, the electron-rich nature of the benzene ring, due to the methoxy group, and the steric hindrance around the C2-iodo group might necessitate elevated temperatures for the reaction to proceed efficiently. researchgate.net

In transition metal-catalyzed reactions, a common side reaction is the homocoupling of the starting materials. For instance, in a Suzuki-Miyaura reaction, the organoboron reagent can homocouple to form a symmetrical biaryl, and the aryl halide can also homocouple (e.g., in an Ullmann-type fashion).

The selectivity between the desired cross-coupling product and the homocoupled byproducts is highly dependent on the reaction conditions, including the choice of catalyst, ligands, base, and solvent. researchgate.net For a reaction involving this compound, the formation of homocoupled products could arise from either the coupling partner or from the aryl halide itself, leading to a symmetrical 2,2'-bis(1,3-dibromo-4-methoxybenzene) derivative. Careful optimization of reaction parameters, such as using appropriate phosphine (B1218219) ligands for palladium or specific additives, is crucial to minimize these undesired pathways and maximize the yield of the cross-coupled product. researchgate.net In Sonogashira reactions, for example, homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction that can be suppressed by the careful choice of copper source and reaction conditions.

Influence of Catalyst Systems, Ligands, Additives, and Solvents on Reaction Outcomes

The reactivity of aryl halides in cross-coupling reactions is profoundly influenced by the choice of catalyst, ligands, additives, and solvents. For a polysubstituted benzene ring like this compound, palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination would be common transformations. nih.govwikipedia.orgnih.gov The selection of the catalyst system is crucial for controlling selectivity and efficiency.

Catalyst Systems: Palladium complexes are the most common catalysts for cross-coupling reactions involving aryl halides. mdpi.com The choice between different palladium sources, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can impact reaction outcomes. organic-chemistry.orgacs.org For more challenging couplings, catalysts based on other transition metals like nickel or copper might be employed. nih.govchemistryviews.org

Ligands: The ligand plays a critical role in stabilizing the metal center and modulating its reactivity and selectivity. Bulky and electron-rich phosphine ligands, such as tBuXPhos or RuPhos, are often effective in promoting the coupling of sterically hindered or less reactive aryl halides. organic-chemistry.orgnih.gov The nature of the ligand can influence which halogen atom (iodine or bromine) preferentially undergoes oxidative addition to the metal center.

Additives and Solvents: Additives, such as bases (e.g., Cs₂CO₃, K₃PO₄) and salts (e.g., NaI), are integral to the catalytic cycle, particularly in the transmetalation and reductive elimination steps. chemistryviews.orgnih.govnih.gov The choice of solvent can affect the solubility of reactants and intermediates, as well as the stability of the catalytic species, thereby influencing reaction rates and yields. organic-chemistry.orgnih.gov

Data Table: General Influence of Reaction Components in Cross-Coupling of Aryl Halides

| Component | General Role and Influence |

| Catalyst (e.g., Palladium) | Facilitates oxidative addition and reductive elimination. mdpi.com |

| Ligand (e.g., Phosphines) | Modulates catalyst activity, stability, and selectivity. organic-chemistry.org |

| Base (e.g., Carbonates, Phosphates) | Activates the coupling partner and facilitates the catalytic cycle. chemistryviews.org |

| Solvent (e.g., Toluene, Dioxane) | Affects solubility, reaction rate, and catalyst stability. nih.gov |

No specific studies on the optimization of these parameters for this compound have been found.

Site-Selectivity in Polyhalogenated Aromatic Systems

In polyhalogenated compounds, achieving site-selectivity is a key challenge and a powerful tool for synthetic chemists. The differential reactivity of the halogen substituents is governed by a combination of factors.

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend I > Br > Cl > F, which corresponds to the bond dissociation energies of the carbon-halogen bonds. nih.gov Therefore, in this compound, the carbon-iodine bond is expected to be significantly more reactive than the carbon-bromine bonds. This inherent difference in reactivity would typically allow for selective functionalization at the C2 position (iodine) while leaving the C1 and C3 positions (bromine) intact. nih.gov Subsequent modification at the bromine-substituted positions would likely require more forcing reaction conditions.

The substituents on the aromatic ring—methoxy, bromo, and iodo groups—exert both steric and electronic effects that influence the reactivity and regioselectivity of reactions.

Electronic Effects: The methoxy group (-OCH₃) is a strong electron-donating group through resonance and an ortho-, para-director in electrophilic aromatic substitution. libretexts.orgyoutube.commasterorganicchemistry.com In the context of cross-coupling, its electron-donating nature can influence the electron density at the halogen-bearing carbons. Halogens themselves are deactivating groups due to their inductive electron-withdrawing effect, but they are also ortho-, para-directors in electrophilic substitutions because of their ability to donate a lone pair of electrons through resonance. libretexts.org

Steric Effects: The bulky iodine atom at the C2 position, flanked by two bromine atoms at C1 and C3, creates a sterically hindered environment. This steric hindrance can influence the approach of the catalyst and coupling partners, potentially affecting reaction rates. libretexts.orgyoutube.com In some cases, steric hindrance around a more reactive site can lead to unexpected selectivity for a less reactive but more accessible site.

Data Table: Expected Directing Effects of Substituents in this compound

| Substituent | Position | Electronic Effect | Steric Effect | Expected Influence on Reactivity |

| Iodo | C2 | Inductive withdrawal, weak resonance donation | High | Primary site for oxidative addition due to C-I bond weakness. nih.gov |

| Bromo | C1, C3 | Inductive withdrawal, weak resonance donation | Moderate | Less reactive than the iodo-substituted position. nih.gov |

| Methoxy | C4 | Strong resonance donation, inductive withdrawal | Moderate | Activates the ring towards electrophilic attack and influences electron density. masterorganicchemistry.comlibretexts.org |

Specific experimental data to quantify these effects for this compound is not available.

Radical Reaction Pathways Involving Aryl Halides

While many transformations of aryl halides proceed through organometallic intermediates, radical pathways can also be involved, particularly under photochemical or certain transition-metal-catalyzed conditions. acs.orgrsc.org The generation of an aryl radical from this compound would most likely occur via the homolytic cleavage of the weakest carbon-halogen bond, which is the C-I bond. Such radicals could then participate in various synthetic transformations, including hydrogen atom abstraction, addition to multiple bonds, or amination reactions. acs.org However, there is no specific literature describing radical-mediated reactions of this compound.

Mechanistic Elucidation through Kinetic and Isotopic Labeling Studies

The detailed mechanism of a chemical reaction is often investigated using kinetic studies and isotopic labeling experiments.

Kinetic Studies: By measuring reaction rates as a function of the concentration of reactants, catalyst, and other species, one can determine the rate law and gain insight into the rate-determining step of the catalytic cycle. For palladium-catalyzed cross-coupling reactions, either oxidative addition or reductive elimination is often the rate-limiting step. acs.org Kinetic analysis could reveal how the electronic and steric environment of this compound affects these fundamental steps.

Isotopic Labeling Studies: Isotopic labeling is a powerful technique to trace the path of atoms and functional groups throughout a reaction. numberanalytics.comwikipedia.orgresearchgate.netcreative-proteomics.com For instance, using a deuterated solvent or a labeled coupling partner could provide definitive evidence for the involvement of specific intermediates and pathways. In the context of this compound, isotopic labeling could be used to confirm the sequence of bond-breaking and bond-forming events and to probe for any unexpected rearrangements or side reactions. acs.org

No kinetic or isotopic labeling studies have been published specifically for this compound.

While the general principles of organic chemistry allow for predictions about the reactivity of this compound, the absence of specific research on this compound represents a notable gap in the scientific literature. Detailed studies are required to fully understand the interplay of its multiple halogen substituents and the methoxy group in various chemical transformations. Such research would be valuable for unlocking the full synthetic potential of this interesting polyhalogenated aromatic compound.

Advanced Spectroscopic and Structural Elucidation of 1,3 Dibromo 2 Iodo 4 Methoxybenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

A thorough search for ¹H and ¹³C NMR data for 1,3-Dibromo-2-iodo-4-methoxybenzene did not yield any published spectra or datasets. While NMR data is available for various isomers, such as 4-bromo-2-iodo-1-methoxybenzene and 2-bromo-1-iodo-4-methoxybenzene, the differing substitution patterns of these related compounds mean their spectral data (chemical shifts, coupling constants) cannot be accurately extrapolated to the target molecule. The unique electronic environment of each proton and carbon atom in this compound, arising from the specific arrangement of the bromine, iodine, and methoxy (B1213986) substituents, would result in a distinct NMR fingerprint. Without experimental data, a detailed structural and conformational analysis is not feasible.

Vibrational Spectroscopy (Infrared and Raman) for Electronic Structure and Bond Characterization

Similarly, no specific Infrared (IR) or Raman spectra for this compound could be located in the searched literature. Vibrational spectroscopy is crucial for identifying the characteristic vibrational modes of the molecule, including the C-Br, C-I, C-O, and C-H bonds, as well as the vibrations of the benzene (B151609) ring. This information provides insight into the molecule's electronic structure and the nature of its chemical bonds. While general vibrational frequencies for halogenated and methoxy-substituted benzenes are known, a specific analysis for this compound is absent from the available scientific record.

X-ray Crystallography for Precise Solid-State Structural Determination and Intermolecular Arrangements

No published X-ray crystal structure for this compound was found. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state, providing exact bond lengths, bond angles, and torsion angles. This technique would also reveal the packing of the molecules in the crystal lattice and any specific intermolecular interactions. While crystal structures for related compounds, such as 1,3-dibromo-2-iodo-benzene, are available, the presence and position of the methoxy group in the target compound would significantly influence its solid-state structure.

Investigation of Non-Covalent Interactions in Related Derivatives: Halogen Bonding, π-π Stacking, and Hydrogen Bonding

While the investigation of non-covalent interactions in halogenated benzene derivatives is an active area of research, no studies specifically focusing on this compound were identified. The presence of multiple halogen atoms (bromine and iodine) and a methoxy group suggests that this molecule would likely participate in a variety of non-covalent interactions, including halogen bonding (where the bromine or iodine atoms act as electrophilic regions), π-π stacking between the aromatic rings, and potentially weak hydrogen bonding involving the methoxy group. However, without experimental or theoretical studies on this specific molecule, any discussion of its intermolecular interactions would be purely speculative.

The information required to construct a detailed scientific article on the spectroscopic and structural elucidation of this compound is not present in the currently accessible scientific literature and databases. The strict requirement to focus solely on this compound prevents the use of data from related isomers to infer its properties.

Theoretical and Computational Chemistry of 1,3 Dibromo 2 Iodo 4 Methoxybenzene

Computational Prediction and Analysis of Reaction Pathways and Transition States

Computational chemistry is instrumental in mapping out potential chemical reactions. For 1,3-dibromo-2-iodo-4-methoxybenzene, this would involve simulating its reactivity with various reagents. By calculating the potential energy surface of a reaction, researchers can identify the most likely pathways, determine the structures of transition states, and calculate the activation energies required for the reaction to proceed. This information is invaluable for predicting reaction outcomes and designing new synthetic routes involving this compound.

Modeling of Spectroscopic Properties and Advanced Spectral Interpretation

The simulation of spectroscopic properties is a powerful application of computational chemistry. By calculating the vibrational frequencies, it is possible to predict the Infrared (IR) and Raman spectra of this compound. Similarly, the simulation of electronic transitions allows for the prediction of its Ultraviolet-Visible (UV-Vis) spectrum, and the calculation of magnetic shielding tensors can predict its Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted spectra would be invaluable for interpreting experimental data and confirming the structure of the compound.

Analysis of Reactivity Indices and Frontier Molecular Orbitals to Predict Chemical Behavior

The chemical reactivity of a molecule can be predicted by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals indicate where the molecule is likely to act as an electron donor or acceptor. Reactivity indices, such as electronegativity, chemical hardness, and electrophilicity, can be calculated from the HOMO and LUMO energies. These indices provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in various chemical reactions.

Simulation of Intermolecular Interactions and Crystal Packing Motifs

Understanding how molecules of this compound interact with each other is crucial for predicting its solid-state properties. Computational simulations can model intermolecular forces, such as halogen bonding, hydrogen bonding, and van der Waals interactions. This allows for the prediction of the most stable crystal packing arrangements. Studies on similar halogenated compounds have shown the importance of such interactions in determining the crystal structure. researchgate.netresearchgate.net For example, in 1,5-dibromo-2,4-dimethoxybenzene, weak C—H⋯O hydrogen bonds are observed to connect molecules into chains. researchgate.net Analysis of these interactions for this compound would provide valuable information about its polymorphism and material properties.

While the specific computational data for this compound is not yet available, the framework for such an investigation is well-established. Future research in this area would significantly contribute to a deeper understanding of this and similar halogenated aromatic compounds.

Applications of 1,3 Dibromo 2 Iodo 4 Methoxybenzene As an Advanced Organic Building Block

Q & A

Q. What are the key synthetic routes for preparing 1,3-Dibromo-2-iodo-4-methoxybenzene?

- Methodological Answer : The synthesis typically involves sequential halogenation and functionalization of a methoxybenzene scaffold. For example:

Bromination : Direct bromination of 4-methoxybenzene derivatives using brominating agents like Br₂ in the presence of FeBr₃ or N-bromosuccinimide (NBS).

Iodination : Selective iodination at the ortho position can be achieved via directed ortho-metalation (DoM) strategies using iodine sources (e.g., I₂) and directing groups like methoxy .

- Critical Note : Optimizing reaction conditions (e.g., temperature, solvent polarity) is essential to avoid over-halogenation. For instance, bromination at 0–5°C in dichloromethane minimizes side reactions .

Q. How is this compound characterized structurally?

- Methodological Answer : A combination of spectroscopic and crystallographic techniques is employed:

- NMR : ¹H and ¹³C NMR identify substituent positions via coupling patterns and chemical shifts (e.g., methoxy protons at ~δ 3.8 ppm, aromatic protons split by adjacent halogens) .

- X-ray Crystallography : Single-crystal X-ray diffraction refines bond lengths and angles. Programs like SHELXL (part of the SHELX suite) are widely used for small-molecule refinement, leveraging high-resolution data to resolve halogen-heavy structures .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected: ~421.8 g/mol based on analogous bromo/iodo-methoxybenzenes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.